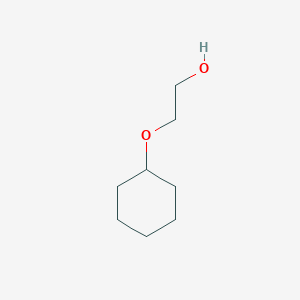

2-(Cyclohexyloxy)ethanol

説明

Significance and Context of Glycol Ethers in Chemical Sciences

Glycol ethers represent a significant and versatile class of organic compounds, distinguished by the presence of both an ether and an alcohol functional group within the same molecule. This dual chemical nature grants them amphiphilic properties, allowing for miscibility with both aqueous and organic media. This unique characteristic makes them highly effective as solvents and coupling agents in a vast array of industrial and consumer products, including paints, cleaners, inks, cosmetics, and pharmaceuticals. wikipedia.orgglycol-ethers.eualliancechemical.comnih.gov

In the realm of chemical sciences, the importance of glycol ethers extends beyond their solvent capabilities. They are categorized into two primary groups: E-series, derived from ethylene (B1197577) oxide, and P-series, derived from propylene (B89431) oxide. wikipedia.orgecolink.com This structural diversity allows for the fine-tuning of physicochemical properties such as boiling point, viscosity, and solvency to meet specific application requirements. glycol-ethers.eu Academically, they serve as crucial intermediates for synthesizing other valuable chemicals, including esters and polyether alcohols, through reactions involving their hydroxyl group. sigmaaldrich.cn Their structure makes them ideal for studying solvent-solute interactions, hydrogen bonding, and the kinetics of chemical reactions.

Historical Overview of 2-(Cyclohexyloxy)ethanol Research and Development

The development of glycol ethers dates back to the early 20th century, with the name "Cellosolve" being trademarked in 1924 for use as a solvent for resins and cellulose (B213188) esters. wikipedia.org The general synthesis route for these compounds involves the reaction of an alcohol with an epoxide. alliancechemical.comiarc.fr In the specific case of this compound, this is achieved by reacting cyclohexanol (B46403) with ethylene oxide.

While detailed historical records for the initial synthesis and research of this compound are not as prominent as for more common glycol ethers like those based on methanol (B129727) or butanol, its development is intrinsically linked to the broader expansion of the glycol ether family. Initial research would have focused on characterizing its fundamental physical properties, such as its high boiling point and low volatility, which are influenced by the bulky cyclohexyl group. Over time, research has evolved to explore its application as a coalescing agent in water-based coatings, a solvent in specialized cleaning formulations, and a component in hydraulic fluids. atamankimya.com The use of glycol ethers has changed significantly over the past few decades, with a trend towards replacing certain low molecular weight E-series compounds where possible. ecolink.comresearchgate.net

Current Research Landscape and Future Directions for this compound

Contemporary research on this compound and related glycol ethers is increasingly focused on specialized, high-value applications and sustainability. A significant area of investigation involves their use as chemical intermediates. The hydroxyl group allows these molecules to undergo various reactions, such as esterification or reaction with epoxides, to produce esters, surfactants, plasticizers, and polyether alcohols. sigmaaldrich.cnatamankimya.com

A prominent future direction is the incorporation of glycol ethers into "green chemistry" initiatives. As industries move away from more hazardous solvents, the properties of compounds like this compound are being re-evaluated for use in more environmentally benign processes. Research is active in areas such as their use in water-based surface coatings, which has been a major factor in the growth of the glycol ether market. ecolink.com

Future research will likely focus on developing novel applications and improving the sustainability profile of these compounds. This includes exploring their use as specialty solvents in printing inks and as intermediates for creating new materials with tailored properties. sigmaaldrich.cn Advanced analytical methods will continue to provide deeper insights into their molecular behavior, aiding in the design of more efficient and selective chemical processes.

A summary of key research areas for glycol ethers, including this compound, is presented below.

| Research Area | Focus | Potential Applications |

| Chemical Intermediates | Utilization of the hydroxyl group for reactions like esterification and etherification. | Production of plasticizers, surfactants, and polyether alcohols. sigmaaldrich.cnatamankimya.com |

| Green & Sustainable Chemistry | Use in environmentally friendly formulations and processes. | Coalescing agents in water-based paints, replacement for hazardous solvents. ecolink.com |

| Specialty Formulations | Development of high-performance products. | Components in specialty printing inks, industrial and consumer cleaners, and hydraulic brake fluids. sigmaaldrich.cnatamankimya.com |

| Advanced Materials | Incorporation into novel materials. | Synthesis of new polymers and functional fluids with specific properties. |

Structure

3D Structure

特性

IUPAC Name |

2-cyclohexyloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPMEOKJKCEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32128-53-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-cyclohexyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32128-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50279643 | |

| Record name | 2-(Cyclohexyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-88-5 | |

| Record name | 2-(Cyclohexyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexyloxyethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Cyclohexyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Cyclohexyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Cyclohexyloxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMC7J54PGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Cyclohexyloxy Ethanol

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 2-(cyclohexyloxy)ethanol rely on fundamental organic reactions. These routes are well-documented and provide a solid foundation for producing the compound.

Nucleophilic Substitution Approaches

One of the primary methods for synthesizing this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. masterorganicchemistry.com This approach involves the reaction of an alkyl halide with an alkoxide ion to form an ether. masterorganicchemistry.com In the context of this compound synthesis, this would typically involve reacting cyclohexanol (B46403) with a suitable 2-haloethanol derivative.

A common pathway involves the deprotonation of cyclohexanol using a strong base, such as sodium hydride, to form the cyclohexoxide anion. This nucleophilic alkoxide then attacks an electrophilic 2-haloethanol, like 2-bromoethanol (B42945) or 2-chloroethanol, in an S_N2 reaction. The halide acts as a leaving group, resulting in the formation of the ether linkage and yielding this compound. masterorganicchemistry.com The reaction is typically carried out in an appropriate solvent, which is often the conjugate acid of the alkoxide. masterorganicchemistry.com

Another variation of this nucleophilic substitution involves reacting cyclohexanol with 2-bromoethyl acetate (B1210297) in the presence of a base. The resulting intermediate is then reduced, for instance with lithium aluminum hydride, to yield this compound.

It is crucial to consider the nature of the alkyl halide in this synthesis. Primary alkyl halides are favored for S_N2 reactions, as steric hindrance can be a significant issue with secondary and tertiary halides, potentially leading to competing elimination reactions. youtube.com

Alkoxylation of Ethylene (B1197577) Oxide with Cyclohexanol

The alkoxylation of ethylene oxide with cyclohexanol presents another established route for the synthesis of this compound. This reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH).

In this process, the cyclohexanol is first deprotonated by the basic catalyst to form the cyclohexoxide anion. This nucleophile then attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring. The subsequent protonation of the resulting alkoxide yields this compound.

Precise control of reaction conditions, particularly temperature, is critical to minimize the formation of byproducts. The reaction is often maintained between 50–80°C to ensure optimal selectivity and yield.

Hydrogenolysis of Acetals for this compound Synthesis

A distinct and effective method for preparing this compound involves the hydrogenolysis of acetals. orgsyn.org Specifically, 1,4-dioxaspiro[4.5]decane, which is an acetal (B89532) of cyclohexanone (B45756) and ethylene glycol, serves as a key intermediate in this pathway. orgsyn.orgsigmaaldrich.com

The synthesis begins with the preparation of 1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to hydrogenolysis. While ketals are generally resistant to reduction by lithium aluminum hydride (LiAlH₄) alone, the presence of a Lewis acid, such as aluminum chloride (AlCl₃), facilitates the cleavage of the C-O bond. orgsyn.org The reaction proceeds via an oxocarbonium ion intermediate. orgsyn.org

A detailed procedure involves preparing a solution of anhydrous aluminum chloride in anhydrous ether, followed by the addition of lithium aluminum hydride. orgsyn.org A solution of 1,4-dioxaspiro[4.5]decane in anhydrous ether is then added to this mixture. orgsyn.org After refluxing and subsequent workup, which includes the careful addition of water and sulfuric acid to destroy excess hydride, the desired product, this compound, is obtained. orgsyn.org This method has been described for both small and larger-scale preparations. orgsyn.org An alternative approach for the hydrogenolysis of the C-O bond in acetals utilizes diisobutylaluminum hydride, which has been reported to produce this compound in a high yield of 91%. orgsyn.org

Emerging Synthetic Methodologies and Process Intensification

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. sciforum.net This technology can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. sciforum.netsciensage.info The application of microwave irradiation to the synthesis of this compound can lead to more efficient processes.

In the context of the Williamson ether synthesis, for example, microwave heating can accelerate the rate of the nucleophilic substitution reaction between the cyclohexoxide anion and a 2-haloethanol. The direct and rapid heating of the reaction mixture under microwave irradiation can lead to a significant reduction in the time required to complete the reaction compared to conventional refluxing.

While specific, detailed research on the microwave-assisted synthesis of this compound is not extensively documented in the provided search results, the principles of microwave-assisted organic synthesis (MAOS) are well-established for similar reactions. nih.govresearchgate.net The optimization of parameters such as microwave power and irradiation time would be crucial for maximizing the efficiency of this method. mdpi.com

Purification and Isolation Techniques for High-Purity this compound

The synthesis of this compound, whether through the Williamson ether synthesis route involving cyclohexanol and an ethylene-halohydrin, or the ethoxylation of cyclohexanol with ethylene oxide, yields a crude product that contains unreacted starting materials, catalysts, and byproducts. Achieving high purity, often required for specialized applications, necessitates effective purification and isolation techniques. The primary method for purifying this compound is fractional distillation, a process that separates chemical compounds based on differences in their boiling points.

Fractional distillation is a highly effective technique for separating volatile liquids with close boiling points and is the recommended method for obtaining this compound with a purity exceeding 95%. quora.com The process involves heating the crude mixture to a temperature at which one or more fractions will vaporize. The vapor then rises through a fractionating column, which provides a large surface area (e.g., glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation. youtube.com This allows for a more efficient separation of components with different volatilities.

Given the relatively high boiling point of this compound, the distillation is typically performed under reduced pressure (vacuum distillation). sigmaaldrich.comchemicalbook.comsigmaaldrich.com Lowering the pressure above the liquid mixture reduces the boiling points of the components, allowing for vaporization at lower temperatures and preventing potential degradation of the compound. osti.gov The more volatile components move further up the column, while the less volatile components condense and fall back down. By carefully controlling the temperature and pressure, a fraction rich in this compound can be collected as the distillate.

Table 1: Physical Properties for Fractional Distillation of this compound

| Property | Value |

|---|---|

| Boiling Point | 112 °C at 20 mmHg sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Density | 0.990 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

This table displays key physical properties of this compound that are critical for its purification via fractional distillation.

The nature and quantity of byproducts in the synthesis of this compound depend on the specific synthetic route employed. For instance, in the ethoxylation of cyclohexanol, precise temperature control is crucial to minimize side reactions such as the polymerization of ethylene oxide.

Common byproducts can include unreacted starting materials like cyclohexanol, and in some synthesis pathways, the formation of intermediates such as 1,4-Dioxaspiro[4.5]decane. chemicalbook.com The primary strategy for the removal of these impurities is fractional distillation. The significant difference in boiling points between this compound and potential byproducts allows for their effective separation. For example, any unreacted cyclohexanol would distill at a different temperature than the target product. Similarly, higher molecular weight oligomers or polymers formed from ethylene oxide would have much higher boiling points and would remain in the distillation flask.

The process involves collecting different fractions as the temperature of the distillate changes. A small initial fraction is typically discarded, which would contain lower-boiling impurities. The main fraction, collected at the boiling point of this compound under the given pressure, will contain the purified product. A final fraction, collected at higher temperatures, would contain less volatile impurities. google.com

Table 2: Potential Byproducts and Removal Strategies

| Potential Byproduct | Origin | Removal Strategy |

|---|---|---|

| Cyclohexanol | Unreacted starting material | Fractional Distillation |

| 1,4-Dioxaspiro[4.5]decane | Intermediate in synthesis chemicalbook.com | Fractional Distillation |

This table outlines potential byproducts from the synthesis of this compound and the primary method for their removal.

Advanced Spectroscopic and Analytical Characterization of 2 Cyclohexyloxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

Proton (¹H) NMR spectroscopy of 2-(cyclohexyloxy)ethanol reveals distinct signals corresponding to the different types of protons in the molecule. The spectrum is characterized by a series of multiplets for the cyclohexane (B81311) ring protons, typically found in the upfield region. The protons of the ethoxy group appear as distinct triplets, and the hydroxyl proton presents as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The integration of these signals confirms the number of protons in each unique environment, consistent with the C8H16O2 molecular formula. nih.govdocbrown.info

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.7 | t | 2H | -O-CH₂-CH₂-OH |

| ~3.5 | t | 2H | -O-CH₂-CH₂-OH |

| ~3.2 | m | 1H | Cyclohexyl CH-O |

| ~2.5 | br s | 1H | -OH |

Note: Exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency. "t" denotes a triplet, "m" a multiplet, and "br s" a broad singlet.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. docbrown.info In the ¹³C NMR spectrum of this compound, distinct peaks are observed for each of the eight carbon atoms, reflecting their unique chemical environments. The carbon attached to the hydroxyl group and the ether oxygen appear at lower field (higher chemical shift) due to the deshielding effect of the electronegative oxygen atoms. libretexts.org The carbons of the cyclohexane ring give rise to a set of signals in the upfield region. nih.govdocbrown.info

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~77 | Cyclohexyl CH-O |

| ~68 | -O-CH₂-CH₂-OH |

| ~62 | -O-CH₂-CH₂-OH |

| ~32 | Cyclohexyl CH₂ |

| ~26 | Cyclohexyl CH₂ |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov A prominent, broad absorption in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from hydrogen bonding. libretexts.org Strong C-O stretching vibrations are typically observed in the 1150-1050 cm⁻¹ region, corresponding to the ether and alcohol linkages. libretexts.org Additionally, C-H stretching vibrations of the alkyl groups appear around 2930 and 2850 cm⁻¹. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~2930, 2850 | Strong | C-H stretch (alkyl) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 144.21 g/mol . nih.gov The fragmentation pattern offers further structural confirmation. Common fragmentation pathways include the loss of an ethyl group, a water molecule, or cleavage of the cyclohexane ring, leading to characteristic fragment ions. The base peak in the mass spectrum is often the most stable fragment, which for this compound is frequently observed at m/z 83, corresponding to the cyclohexoxy cation. nih.gov

Advanced Chromatographic Techniques for Purity Assessment

To ensure the purity of this compound, advanced chromatographic techniques such as gas chromatography (GC) are employed. researchgate.netchromforum.org When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), this method can separate the compound from any impurities, starting materials, or byproducts. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area under the GC peak is proportional to the amount of the compound, allowing for quantitative purity assessment. sigmaaldrich.com

Computational Chemistry Approaches to Spectroscopic Data Interpretation

Computational chemistry provides a powerful means to predict and interpret spectroscopic data. bohrium.com Methods such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts and vibrational frequencies for this compound. researchgate.netsemanticscholar.org These calculated spectra can then be compared with the experimental data to confirm the structural assignment. arxiv.org This synergy between experimental and computational approaches provides a high degree of confidence in the structural elucidation of the molecule. researchgate.net Machine learning algorithms are also increasingly being used to predict NMR spectra with high accuracy, further aiding in the rapid identification and characterization of chemical compounds. conicet.gov.ar

Chemical Reactivity and Transformation Studies of 2 Cyclohexyloxy Ethanol

Oxidation Reactions and Product Formation

The primary alcohol group in 2-(cyclohexyloxy)ethanol can be oxidized to form aldehydes and, with stronger oxidizing agents and harsher conditions, carboxylic acids. chemguide.co.ukbyjus.com The specific product obtained depends on the choice of the oxidizing agent and the reaction conditions employed.

Oxidation of this compound can yield 2-(cyclohexyloxy)acetaldehyde. libretexts.org This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. libretexts.org Further oxidation of the resulting aldehyde can lead to the formation of a carboxylic acid. chemguide.co.uk While this compound itself forms an aldehyde upon oxidation, secondary alcohols are oxidized to ketones. byjus.com For instance, the oxidation of cyclohexanol (B46403) yields cyclohexanone (B45756). libretexts.org

A range of oxidizing agents can be used for the oxidation of alcohols. libretexts.org The choice between a "weak" or "strong" oxidant determines the extent of the oxidation. masterorganicchemistry.com

Strong Oxidizing Agents: Reagents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often prepared from chromium trioxide (CrO₃) and sulfuric acid, are considered strong oxidants. libretexts.orgmasterorganicchemistry.com These can oxidize primary alcohols to carboxylic acids. masterorganicchemistry.com For example, the oxidation of ethanol (B145695) with acidified potassium dichromate(VI) under reflux conditions yields ethanoic acid. chemguide.co.uk

Mild Oxidizing Agents: To stop the oxidation at the aldehyde stage, milder reagents are used. masterorganicchemistry.com Pyridinium chlorochromate (PCC) is a common example of a milder oxidant that converts primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com Other reagents that achieve this selective oxidation include Dess-Martin periodinane (DMP) and the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. masterorganicchemistry.comuhamka.ac.id Controlling the reaction conditions, such as using an excess of the alcohol and distilling the aldehyde as it forms, can also favor the formation of the aldehyde. chemguide.co.uk

Table 1: Common Oxidizing Agents for Alcohols and Their Products

| Oxidizing Agent | Product from Primary Alcohol | Product from Secondary Alcohol |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Ketone |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Ketone |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Ketone |

| Dess-Martin Periodinane (DMP) | Aldehyde | Ketone |

| Swern Oxidation | Aldehyde | Ketone |

Reduction Reactions and Product Formation

The reduction of this compound can lead to the cleavage of the ether bond.

The reduction of this compound can yield cyclohexanol and ethanol. This process involves breaking the ether linkage.

Reducing agents are substances that donate electrons in a chemical reaction. organic-chemistry.org For the reduction of compounds like this compound, strong reducing agents are typically required.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing a wide variety of functional groups, including ethers under certain conditions. tcichemicals.com

Table 2: Reducing Agents and Potential Products from this compound

| Reducing Agent | Potential Products |

| Lithium Aluminum Hydride (LiAlH₄) | Cyclohexanol, Ethanol |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo nucleophilic substitution reactions. msu.edu However, the hydroxyl group is a poor leaving group, so it typically needs to be converted into a better leaving group first. libretexts.orglibretexts.org This can be achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester. libretexts.orgyoutube.com

Common reagents used to replace the hydroxyl group with a halogen include:

Hydrogen Halides: Strong acids like hydrobromic acid (HBr) and hydrochloric acid (HCl) can be used to convert alcohols to the corresponding alkyl halides. youtube.com

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides. youtube.com

Thionyl Chloride (SOCl₂): In the presence of a base like pyridine (B92270), thionyl chloride is used to convert primary and secondary alcohols to alkyl chlorides. youtube.com

These reactions allow for the introduction of various other functional groups, making this compound a versatile intermediate in organic synthesis.

Table 3: Reagents for Hydroxyl Group Substitution

| Reagent | Product |

| Thionyl Chloride (SOCl₂) | 1-Chloro-2-(cyclohexyloxy)ethane |

| Phosphorus Tribromide (PBr₃) | 1-Bromo-2-(cyclohexyloxy)ethane |

Replacement with Other Functional Groups

The primary hydroxyl group of this compound can be readily replaced by a variety of other functional groups through standard organic synthesis protocols. These transformations are fundamental for creating derivatives with altered chemical and physical properties.

Key transformations include:

Conversion to Alkyl Halides: The hydroxyl group can be substituted by halogens (Cl, Br, I) to form the corresponding 2-(cyclohexyloxy)ethyl halides.

Esterification: Reaction with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) yields esters. This is one of the most common derivatization pathways. chemguide.co.uk

Oxidation: The primary alcohol can be oxidized to form an aldehyde (2-(cyclohexyloxy)acetaldehyde) or further to a carboxylic acid (2-(cyclohexyloxy)acetic acid), depending on the oxidizing agent and reaction conditions. libretexts.org

Ether Cleavage: While the ether bond is robust, it can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids like HBr or HI, breaking the molecule into smaller fragments. wikipedia.orgopenstax.org

Common Reagents and Conditions

The transformation of this compound's functional groups is achieved using a range of common laboratory reagents. The choice of reagent and conditions determines the reaction's outcome.

| Transformation | Target Functional Group | Common Reagents | General Conditions |

|---|---|---|---|

| Halogenation | Alkyl Chloride | Thionyl chloride (SOCl₂) | Often used with a base like pyridine to neutralize HCl byproduct. youtube.com |

| Halogenation | Alkyl Bromide | Phosphorus tribromide (PBr₃); Concentrated HBr | PBr₃ is effective for primary alcohols; HBr requires heat. youtube.com |

| Esterification | Ester | Carboxylic acid (R-COOH) + Acid Catalyst (e.g., H₂SO₄) | Fischer-Esterification; Reversible reaction, often heated with removal of water to drive to completion. masterorganicchemistry.com |

| Oxidation | Aldehyde | Pyridinium chlorochromate (PCC) | Mild oxidant, stops the oxidation at the aldehyde stage for primary alcohols. libretexts.org |

| Oxidation | Carboxylic Acid | Chromic acid (H₂CrO₄), Potassium permanganate (KMnO₄) | Strong oxidizing agents that convert primary alcohols fully to carboxylic acids. |

| Ether Cleavage | Alcohol + Alkyl Halide | Concentrated HI or HBr | Requires forcing conditions (strong acid and heat). masterorganicchemistry.com |

Mechanisms of Chemical Transformations

The chemical transformations of this compound proceed through well-established reaction mechanisms, primarily involving the alcohol and ether functional groups.

| Transformation | Mechanism Type | Description |

|---|---|---|

| Substitution of -OH with Halide (using HX) | Sₙ2 (Bimolecular Nucleophilic Substitution) | The reaction begins with the protonation of the hydroxyl group by the strong acid (e.g., HBr), forming a good leaving group (H₂O). The halide anion (Br⁻) then acts as a nucleophile, attacking the primary carbon in a single, concerted step and displacing the water molecule. youtube.commasterorganicchemistry.com |

| Fischer Esterification | Nucleophilic Acyl Substitution | This acid-catalyzed equilibrium reaction involves several steps. The catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol (this compound). A tetrahedral intermediate is formed, and after a series of proton transfers, a water molecule is eliminated, followed by deprotonation to yield the final ester product. masterorganicchemistry.com |

| Acidic Ether Cleavage (with HX) | Sₙ2 (Bimolecular Nucleophilic Substitution) | The ether oxygen is first protonated by the strong acid (HI or HBr). The halide ion, a good nucleophile, then attacks one of the adjacent carbon atoms. For this compound, the attack occurs at the less sterically hindered ethyl carbon, cleaving the C-O bond to produce cyclohexanol and a 2-haloethanol. openstax.orglibretexts.org |

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can investigate how changes in physicochemical properties like lipophilicity, hydrogen bonding capacity, and steric bulk influence biological activity or material performance. Glycol ethers are often studied to correlate their structure with specific toxicological endpoints or solvent properties. nih.govnih.gov The primary alcohol provides a convenient handle for such modifications.

Common derivatization strategies include:

Ester Homologation: Synthesizing a series of esters with increasing alkyl chain lengths (e.g., acetate (B1210297), propionate, butyrate) to systematically vary lipophilicity and observe the impact on a target property.

Functional Group Interconversion: Replacing the terminal hydroxyl group with other functionalities such as amines, thiols, or azides to probe the importance of the hydroxyl group's hydrogen-bonding ability.

Introduction of Aromatic Moieties: Esterification with aromatic carboxylic acids (e.g., benzoic acid) can introduce π-stacking capabilities and significantly alter the molecule's interaction with biological targets or polymer matrices.

| Potential Derivative | Synthetic Strategy | Rationale for SAR Studies |

|---|---|---|

| 2-(Cyclohexyloxy)ethyl acetate | Esterification with acetic anhydride (B1165640) or ethanoyl chloride | To assess the effect of masking the terminal hydroxyl group and increasing lipophilicity on biological activity or solvent characteristics. |

| 2-(Cyclohexyloxy)ethyl benzoate | Fischer Esterification with benzoic acid | To introduce an aromatic ring, evaluating the influence of steric bulk and potential π-π interactions. |

| 1-Azido-2-(cyclohexyloxy)ethane | Conversion of the alcohol to a tosylate, followed by Sₙ2 substitution with sodium azide (B81097) | To replace the hydrogen-bond donating hydroxyl group with a polar, non-hydrogen-bonding azide group, which can also serve as a handle for click chemistry. |

| 2-(Cyclohexyloxy)acetic acid | Oxidation of the primary alcohol with a strong oxidizing agent | To introduce a terminal acidic group, dramatically altering polarity and creating a potential binding site for interaction with biological receptors. |

No Scientific Evidence Found for Antibacterial Activity of this compound

Despite a comprehensive search of scientific literature and databases, no verifiable research or data could be found to support the biological or antibacterial activities of the chemical compound this compound.

Attempts to gather information for a detailed article on the antibacterial properties of this compound, including its efficacy against Gram-positive bacteria and Methicillin-resistant Staphylococcus aureus (MRSA), have been unsuccessful. The scientific community has not published any studies that would allow for a thorough and accurate discussion of its biological mechanisms or potential therapeutic applications as an antibacterial agent.

The investigation sought to find specific data relating to:

Efficacy Against Gram-Positive Bacteria, Including MRSA: No studies were identified that tested or confirmed the effectiveness of this compound against these types of bacteria.

Antimicrobial Efficacy Against Various Bacterial Strains: The broader search for its activity against any bacterial strains also yielded no results.

Proposed Mechanisms of Antibacterial Action: Without any observed activity, there is no scientific literature proposing how this compound might act against bacteria.

Comparative Studies with Conventional Antibacterial Agents: No research has been published comparing this compound to existing antibiotics.

Research into Efficacy Against Resistant Bacterial Strains: There is no evidence of any research into the potential of this compound to combat antibiotic-resistant bacteria.

While some commercial chemical supplier websites make brief, unsubstantiated claims about the compound's properties, these are not backed by any accessible scientific research, data, or peer-reviewed publications. Therefore, it is not possible to construct a scientifically accurate article based on the requested outline.

Biological Activities and Biochemical Mechanisms of 2 Cyclohexyloxy Ethanol

Structure-Activity Relationship Studies in Biological Contexts

While specific structure-activity relationship (SAR) studies focusing exclusively on 2-(cyclohexyloxy)ethanol are not extensively documented in publicly available literature, general principles from related classes of compounds, such as other cyclohexyl derivatives and glycol ethers, can provide insights into how structural modifications might influence its biological activity. The key structural features of this compound that are amenable to modification are the cyclohexyl ring and the ethoxyethanol side chain.

Influence of the Cyclohexyl Ring

The cyclohexane (B81311) moiety is a common scaffold in many biologically active compounds. Its size, lipophilicity, and conformational flexibility can significantly impact how a molecule interacts with biological targets.

Research on various cyclohexyl-containing compounds has demonstrated that substitutions on the ring can dramatically alter biological effects. For instance, studies on cyclohexyl noviomimetic analogs, which modulate mitochondrial respiration, have shown that the position of substituents on the cyclohexyl ring is critical. In one study, moving a substituent from the 4'- to the 3'-position on the cyclohexyl ring led to different effects on cellular bioenergetics, with some analogs promoting oxidative phosphorylation while others drove glycolysis. nih.gov This highlights the importance of the precise spatial arrangement of functional groups on the cyclohexyl ring for specific biological outcomes.

Furthermore, in the context of antitumor taxoids, the replacement of a phenyl group with a cyclohexyl group at certain positions was found to maintain potent inhibitory activity against microtubule disassembly. nih.gov This suggests that the bulky, non-aromatic cyclohexyl ring can be a key pharmacophoric element, potentially interacting with hydrophobic pockets in target proteins.

In the case of this compound, modifications to the cyclohexyl ring, such as the introduction of alkyl, hydroxyl, or other functional groups, would be expected to alter its lipophilicity and steric profile. Based on general SAR principles, such changes could influence its absorption, distribution, metabolism, and ultimately its interaction with molecular targets. For example, the addition of polar groups could decrease its ability to cross cell membranes, while the introduction of specific functional groups could lead to new interactions with receptors or enzymes.

Influence of the Ethoxyethanol Side Chain

The ethoxyethanol side chain (-OCH₂CH₂OH) is characteristic of E-series glycol ethers. The length and composition of this ether-alcohol chain are known to be important determinants of the biological activity and toxicity of this class of compounds.

Studies on alcohol ethoxylates have shown that their ecotoxicity is related to the length of the alkyl chain and the number of ethoxylate units. mdpi.com While this compound has a fixed ethoxyethanol chain, it is conceivable that analogs with longer or shorter poly(ethylene glycol) chains would exhibit different biological profiles.

The terminal hydroxyl group is a key feature, providing a site for potential metabolic transformations such as oxidation or conjugation. The presence of the ether linkage and the hydroxyl group allows for hydrogen bonding, which can be crucial for interactions with biological macromolecules. fiu.edu

In a study on isosteviol-based 1,3-aminoalcohols, the nature of the alcohol moiety was found to have a significant impact on the antiproliferative properties of the compounds. nih.gov This underscores the importance of the alcohol functional group in mediating biological effects.

The following table provides a hypothetical structure-activity relationship based on the modification of this compound, inferred from the behavior of related compound classes.

| Compound Name | Structural Modification from this compound | Predicted Change in Biological Activity (Inferred) | Rationale based on related studies |

| 4-Methyl-1-(2-hydroxyethoxy)cyclohexane | Addition of a methyl group to the 4-position of the cyclohexyl ring | Altered lipophilicity and steric bulk, potentially leading to modified receptor binding or metabolic stability. | Substitutions on the cyclohexyl ring are known to critically influence the biological activity of various compounds. nih.govmdpi.com |

| 2-(Cyclohexyloxy)propan-1-ol | Extension of the ethanol (B145695) chain to a propanol (B110389) chain | Potential for altered interaction with target sites due to changes in chain length and flexibility. | The length of the alkoxy chain in related compounds can affect biological activity. mdpi.com |

| 2-(Phenoxy)ethanol | Replacement of the cyclohexyl group with a phenyl group | Introduction of aromaticity could lead to different types of interactions (e.g., π-stacking) and alter metabolic pathways. | The replacement of cyclohexyl with phenyl can significantly change the biological profile of a molecule. nih.gov |

It is important to emphasize that these are predicted relationships based on general principles observed in other, sometimes structurally distinct, chemical series. Dedicated synthesis and biological evaluation of a library of this compound analogs would be necessary to establish definitive structure-activity relationships for this specific compound.

Computational Chemistry and Molecular Modeling of 2 Cyclohexyloxy Ethanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to analyze the electronic structure of 2-(Cyclohexyloxy)ethanol, revealing details about its molecular orbitals and the distribution of electron density.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. For this compound, MO analysis helps in understanding its chemical reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

HOMO: The HOMO is typically localized around the oxygen atoms (both the ether and hydroxyl oxygens) due to the presence of lone pairs. These regions are electron-rich and represent the sites most likely to donate electrons in a chemical reaction, making them susceptible to electrophilic attack.

LUMO: The LUMO is generally distributed over the antibonding σ* orbitals of the C-O and O-H bonds. These are the regions that would accept electrons, for instance, in a reduction reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests higher reactivity. For ethers and alcohols, this gap is generally large, indicating relative stability under normal conditions.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a more intuitive, localized bonding picture. researchgate.net It calculates the partial charges on each atom, revealing the polar nature of the bonds.

In this compound, NBO analysis would confirm the electronegativity differences between atoms. The oxygen atoms of the ether and hydroxyl groups would possess significant negative partial charges, while the adjacent carbon atoms and the hydroxyl hydrogen would carry positive partial charges. This charge separation is responsible for the molecule's dipole moment and its ability to act as a hydrogen bond donor (via the -OH group) and acceptor (via the oxygen atoms). nih.gov

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for this compound

| Atom | Hypothetical NBO Charge (a.u.) | Description |

| Ether Oxygen (O) | -0.65 | Highly electronegative, site of a partial negative charge. |

| Hydroxyl Oxygen (O) | -0.75 | More negative than the ether oxygen due to the attached polar hydrogen. |

| Hydroxyl Hydrogen (H) | +0.45 | Carries a significant partial positive charge, enabling hydrogen bonding. |

| Carbon adjacent to Ether O | +0.20 | Electron density is pulled away by the ether oxygen. |

| Carbon adjacent to Hydroxyl O | +0.15 | Electron density is pulled away by the hydroxyl oxygen. |

Note: This table is illustrative and based on general principles of NBO analysis for similar functional groups.

Molecular Dynamics Simulations for Solvation Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes like solvation and self-assembly.

MD simulations can effectively model the behavior of this compound in different solvent environments. The molecule's amphiphilic character, with its nonpolar cyclohexyl group and polar hydroxy-ethoxy group, dictates its solubility.

In Aqueous Solution: Simulations would show the hydrophobic cyclohexyl ring disrupting the hydrogen-bonding network of water, leading to an unfavorable interaction and low solubility. Water molecules would tend to form a "cage-like" structure around the nonpolar tail. Meanwhile, the hydrophilic -CH2CH2OH group would form hydrogen bonds with water molecules. quora.com This dual nature is key to its behavior at interfaces.

Due to its amphiphilic structure, this compound has the potential to self-assemble in aqueous solutions. MD simulations are ideal for studying these aggregation phenomena.

Dimerization: At low concentrations, hydrophobic interactions between the cyclohexyl rings of two molecules could drive the formation of dimers. nih.gov MD simulations can explore the preferred orientation (e.g., head-to-head, head-to-tail) and calculate the free energy of dimerization to assess its stability. nih.gov

Micelle Formation: At higher concentrations exceeding a critical micelle concentration (CMC), these molecules could aggregate into micelles. unito.it Simulations would show the cyclohexyl tails sequestered in a nonpolar core, away from the water, while the polar hydroxy-ethoxy heads form a hydrophilic shell interacting with the aqueous environment. quora.comresearchgate.net The presence of other substances, like alcohols, can influence the CMC and the size and shape of these micelles. unito.itresearchgate.net

Docking Studies and Receptor Interactions for Biological Activity

Computational docking is a molecular modeling technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein or enzyme (receptor). Given that this compound exhibits antibacterial properties against Gram-positive bacteria like MRSA, docking studies can elucidate its mechanism of action.

A hypothetical docking study would involve:

Target Identification: Selecting a crucial enzyme in a bacterium, such as one involved in cell wall synthesis or a key metabolic pathway.

Binding Site Prediction: Identifying the active site or an allosteric site on the enzyme where the molecule could bind and exert an inhibitory effect.

Docking Simulation: Computationally placing the this compound molecule into the binding site in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol.

The results would highlight the most stable binding pose and the specific interactions, such as hydrogen bonds between the molecule's hydroxyl group and amino acid residues in the receptor, and hydrophobic interactions involving the cyclohexyl ring.

Table 2: Hypothetical Docking Study Results for this compound with a Bacterial Enzyme

| Parameter | Value/Description | Significance |

| Binding Energy | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. |

| Hydrogen Bonds | 2 | The hydroxyl group forms H-bonds with Serine and Aspartate residues in the active site. |

| Hydrophobic Interactions | Cyclohexyl ring with Leucine, Valine, Phenylalanine | The nonpolar ring fits into a hydrophobic pocket, contributing to binding affinity. |

| Predicted Inhibition Constant (Ki) | 5.2 µM | An estimate of the concentration needed to inhibit the enzyme's activity. |

Note: This table is a hypothetical representation of typical data obtained from a molecular docking study.

Conformation Analysis and Conformational Landscapes

The flexibility of this compound, owing to several rotatable single bonds, gives rise to a complex conformational landscape. Conformational analysis is a critical aspect of understanding the molecule's behavior at a microscopic level, influencing its physical properties, reactivity, and interactions with other molecules. Computational chemistry provides powerful tools to explore this landscape by identifying stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them (saddle points).

The C-C bond of the ethoxy group.

The C-O bond connecting the ethoxy group to the cyclohexane (B81311) ring.

The C-O bond within the ethoxy group.

The cyclohexane ring itself exists in a dynamic equilibrium between chair, boat, and twist-boat conformations. However, the chair conformation is significantly lower in energy and is the predominant form. For each of the low-energy conformers arising from rotation around the single bonds of the ethoxy side chain, both axial and equatorial attachments to the cyclohexane ring must be considered.

Detailed quantum mechanical calculations, such as Density Functional Theory (DFT) or more advanced ab initio methods, would be employed to calculate the energy of the molecule as a function of these dihedral angles. This process generates a potential energy surface (PES), a multi-dimensional map where the valleys correspond to stable conformers and the mountain passes represent the transition states between them.

While specific, detailed research findings on the complete conformational landscape of this compound are not extensively documented in publicly available literature, the principles of such an analysis can be illustrated. A systematic scan of the key dihedral angles would reveal a set of low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

For illustrative purposes, a hypothetical conformational analysis would yield data that could be presented as follows. The dihedral angles would define the orientation of the ethoxy group relative to the cyclohexane ring and the orientation of the terminal hydroxyl group.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Cyclohexane Attachment | Dihedral Angle 1 (C-C-O-C) (°) | Dihedral Angle 2 (C-O-C-C) (°) | Relative Energy (kcal/mol) |

| I | Equatorial | 180 (anti) | 60 (gauche) | 0.00 |

| II | Equatorial | 60 (gauche) | 180 (anti) | 0.25 |

| III | Equatorial | -60 (gauche) | 60 (gauche) | 0.40 |

| IV | Axial | 180 (anti) | 60 (gauche) | 1.20 |

| V | Axial | 60 (gauche) | -60 (gauche) | 1.50 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The conformational landscape is not static. The molecule is constantly transitioning between these conformers. The energy barriers between them determine the rate of interconversion. A lower energy barrier means a faster transition. These barriers can also be calculated and are crucial for understanding the dynamic properties of the molecule.

Table 2: Hypothetical Energy Barriers for Conformational Interconversion

| Transition | Energy Barrier (kcal/mol) |

| Conformer I ↔ Conformer II | 2.5 |

| Conformer I ↔ Conformer III | 3.1 |

| Conformer II ↔ Conformer III | 2.8 |

| Conformer I ↔ Conformer IV | 5.5 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The presence of the terminal hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational preferences. A hydrogen bond between the hydroxyl hydrogen and the ether oxygen would stabilize certain gauche conformations, potentially making them the global minimum on the potential energy surface. Computational models would explicitly account for such interactions to accurately predict the most stable structures. The conformational landscape, therefore, is a result of the interplay between steric hindrance, torsional strain, and stabilizing interactions like hydrogen bonding.

Environmental Fate and Ecotoxicological Research of 2 Cyclohexyloxy Ethanol

Biodegradation Studies in Water and Sediment

The biodegradation of a chemical is a key factor in determining its environmental persistence. Standardized tests are used to evaluate how readily microorganisms in aquatic environments can break down the substance.

Screening tests, such as the OECD 301 guideline series, are designed to assess whether a chemical is "readily biodegradable." oecd.orgoecd.orgaropha.com These tests use a high concentration of microorganisms and a relatively short test period (typically 28 days) to determine the extent of mineralization. oecd.org For 2-(Cyclohexyloxy)ethanol, specific experimental data from ready biodegradability screening tests are not extensively available in publicly accessible scientific literature. The absence of such data often leads to the substance not being classified as readily biodegradable, suggesting it may show some persistence in aquatic environments.

Simulation tests go a step further than screening tests by using environmental conditions that more closely mimic a specific aquatic environment, such as a river or lake. These studies provide a more realistic estimate of a chemical's persistence. As with screening tests, specific environmental simulation study results for the biodegradation of this compound in water and sediment are not readily found in the reviewed literature.

Environmental Persistence and Bioaccumulation Potential

A key aspect of a chemical's environmental risk profile is its potential to persist and accumulate in living organisms. Bioaccumulation is often estimated using the bioconcentration factor (BCF), which measures the uptake of a chemical from water into an organism, and the octanol-water partition coefficient (Log Kow), which indicates a chemical's hydrophobicity.

For this compound, experimental data is scarce, but various computational models have been used to predict its bioaccumulation potential. The predictions for the BCF value vary significantly depending on the model used. europa.eu One estimation, based on a Log Kow of 3.06, resulted in a BCF of 46, while another calculated a BCF of 62 based on water solubility. europa.eu Other models have predicted higher values. europa.eu The range of these predictions indicates some uncertainty, although one summary concluded that the BCF was unlikely to exceed the threshold of 2000, suggesting the chemical is not expected to significantly bioaccumulate. europa.eu

Table 1: Predicted Bioaccumulation Potential of this compound

| Parameter | Predicted Value | Method/Source |

|---|---|---|

| Log Kow | 3.06 | Regression-derived equation europa.eu |

| BCF | 46 | Calculated from Log Kow europa.eu |

| BCF | 62 | Calculated from water solubility europa.eu |

| BCF | 205.5 L/kg | BCFBAF Program (v3.01) model europa.eu |

| BCF | 573.05 | Chemspider database prediction europa.eu |

Mode of Degradation in Environmental Systems

The degradation of this compound in the environment can occur through various chemical and biological processes. As a glycol ether, its chemical structure suggests likely degradation pathways. biosynth.com

Chemical degradation can occur through oxidation, which could break down the molecule into cyclohexanone (B45756) and acetaldehyde. Another potential pathway is reduction, which would yield cyclohexanol (B46403) and ethanol (B145695). The primary mode of biological degradation would likely involve microbial action targeting the two main functional groups: the ether linkage and the terminal alcohol group. Microorganisms could cleave the ether bond or oxidize the primary alcohol, initiating the breakdown of the molecule into smaller, more easily metabolized substances.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Cyclohexanol |

| Cyclohexanone |

Broader Scientific Applications of 2 Cyclohexyloxy Ethanol in Research

Intermediate in Organic Synthesis

As a versatile chemical intermediate, 2-(Cyclohexyloxy)ethanol serves as a foundational molecule for the synthesis of more complex organic structures.

Synthesis of 1,4-Dioxaspiro[4.5]decane

Research literature details the synthesis of this compound where 1,4-Dioxaspiro[4.5]decane is utilized as an intermediate precursor. orgsyn.orgorgsyn.orgsigmaaldrich.comchemicalbook.comsigmaaldrich.com The process involves the reductive cleavage of the ketal, 1,4-Dioxaspiro[4.5]decane, using a reducing agent. orgsyn.orgorgsyn.org

A common laboratory-scale synthesis involves reacting 1,4-Dioxaspiro[4.5]decane with a mixture of lithium aluminum hydride and anhydrous aluminum chloride in an ether solvent. orgsyn.org The excess hydride is then carefully neutralized, followed by extraction and purification to yield this compound as a colorless liquid. orgsyn.org This method has been established for preparing various β-hydroxy ethers. orgsyn.org

Table 1: Synthesis of this compound

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| 1,4-Dioxaspiro[4.5]decane | Lithium aluminum hydride, Anhydrous aluminum chloride | Anhydrous ether | This compound |

This table summarizes the key components used in the synthesis of this compound as described in the literature. orgsyn.orgorgsyn.org

Versatility in Various Chemical Reactions

The chemical structure of this compound allows it to participate in a range of reactions, making it a versatile intermediate. The presence of a primary hydroxyl group enables reactions such as:

Oxidation : The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone using standard oxidizing agents.

Substitution : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Applications in Materials Science Research

In the field of materials science, this compound is explored for its contributions to the formulation of polymers and other materials. lookchem.com

Role in Coatings and Adhesives Research

This compound is utilized as a chemical intermediate in the research and development of industrial applications like coatings and adhesives. Its properties can influence the characteristics of the final polymer-based products.

Solvent Properties in Formulations

The compound's properties as a glycol ether make it an interesting solvent in specific research applications. A notable study investigated its role as a solvent synergist to improve the performance of Poly(N-vinylcaprolactam) (PVCap), a kinetic hydrate (B1144303) inhibitor (KHI) used in the oil and gas industry. acs.org

In this research, the addition of this compound to a PVCap solution significantly enhanced its ability to inhibit the formation of gas hydrates. acs.org The study compared its effectiveness against other glycol ethers, demonstrating its superior performance in lowering the hydrate onset (Tₒ) and agglomeration (Tₐ) temperatures. acs.org

Table 2: Synergistic Effect of Solvents on PVCap Performance

| Solvent Added to PVCap (5000 ppm) | Onset Temperature (Tₒ) in °C | Agglomeration Temperature (Tₐ) in °C |

|---|---|---|

| n-Butyl glycol ether (nBGE) | 7.5 | 4.8 |

| This compound | 4.2 | 2.3 |

Data from a study on kinetic hydrate inhibitor performance, showing that this compound provides a significant improvement over other tested glycol ethers. acs.org

Relevance in Pharmaceutical Synthesis and Drug Discovery Research

This compound is recognized as a useful intermediate in pharmaceutical synthesis and is a subject of interest in drug discovery research. lookchem.comsigmaaldrich.comsigmaaldrich.com Its structural framework can be incorporated into larger, more complex molecules with potential biological activity. ontosight.ai

Research has indicated that the compound itself exhibits antibacterial properties. biosynth.com Studies have shown it to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). biosynth.com This antibacterial activity makes it a candidate for further investigation in the development of new therapeutic agents. smolecule.com

Advanced Research Methodologies and Techniques Applicable to 2 Cyclohexyloxy Ethanol Studies

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Complex Mixture Analysis

Chromatography coupled with mass spectrometry provides powerful tools for the separation, identification, and quantification of 2-(cyclohexyloxy)ethanol, even in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. bohrium.com Due to its volatility, this compound is amenable to GC-MS analysis. The National Institute of Standards and Technology (NIST) mass spectrometry data center includes a GC-MS profile for this compound, with characteristic mass-to-charge ratio (m/z) peaks at 83 (top peak), 55, and 41. rsc.org For less volatile or more polar analytes, derivatization techniques, such as silylation, acylation, or alkylation, can be employed to enhance volatility and improve chromatographic performance. epa.gov For instance, the analysis of related phosphonic acids often involves methylation before GC-MS analysis. murdoch.edu.au

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds. While direct analysis of some glycol ethers is possible, derivatization can be employed to improve ionization efficiency and achieve lower detection limits. oup.com For example, a method for analyzing various glycols in serum utilized derivatization with benzoyl chloride prior to LC-MS-MS analysis. oup.com Different ionization sources can be used, with atmospheric pressure chemical ionization (APCI) showing good ionization efficiency for some glycol ethers in positive mode. rsc.orgrsc.org Multiple reaction monitoring (MRM) mode in tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. rsc.orgrsc.org For instance, an LC-MS/MS method for analyzing glycol ethers in wood stains used MRM to detect specific precursor-to-product ion transitions. rsc.orgrsc.org

The following table summarizes the key aspects of these techniques for the analysis of this compound.

| Technique | Sample Volatility Requirement | Derivatization | Ionization Methods | Key Advantages |

| GC-MS | Volatile/Semi-volatile | Can be used to improve performance | Electron Ionization (EI) | High resolution, established libraries for identification. |

| LC-MS | Non-volatile/Thermally labile | Often used to enhance sensitivity | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Suitable for a wider range of compounds, high sensitivity with MS/MS. |

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. wikipedia.org This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. wikipedia.orgnih.gov

For this compound, obtaining a suitable single crystal is a prerequisite for single-crystal X-ray diffraction analysis. If a single crystal can be grown, this technique would allow for the unambiguous determination of its molecular conformation, including the orientation of the cyclohexyl ring relative to the ethoxy group, and the packing of the molecules in the crystal lattice. Studies on structurally related molecules demonstrate the power of this technique. For example, the crystal structure of trans-1,4-cyclohexanedimethanol, a C8H16O2 isomer, revealed two different polymorphs with distinct crystal packing and hydrogen bonding networks. rsc.orguc.pt Similarly, the X-ray structure of a trimeric lignin (B12514952) model containing an aryl-alkyl-ether linkage provided insights into weak intermolecular interactions that control the molecular conformation. nih.gov In the field of organometallic chemistry, X-ray crystallography has been instrumental in understanding the structure of crown ethers and host-guest chemistry. wikipedia.org

In cases where single crystals are not obtainable, powder X-ray diffraction (PXRD) can be used to analyze the bulk crystalline material, providing information on the crystalline phases present.

Calorimetry for Thermodynamic Studies

Calorimetry is a key experimental technique for measuring the heat changes associated with chemical reactions or physical transitions, thereby providing fundamental thermodynamic data.

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to investigate the thermal properties of a material. For this compound, DSC could be used to determine its melting point, enthalpy of fusion, and any solid-solid phase transitions. A study on trans-1,4-cyclohexanedimethanol, which has the same molecular formula (C8H16O2), utilized DSC to characterize its polymorphic forms. rsc.orguc.pt

Heat Capacity Calorimetry measures the heat capacity of a substance as a function of temperature. This data is crucial for calculating changes in enthalpy, entropy, and Gibbs free energy over a range of temperatures. e3s-conferences.org The heat capacities of various aqueous solutions of glycol ethers have been studied to understand the effects of hydration on their thermodynamic properties. murdoch.edu.au Thermodynamic investigations of binary mixtures of diethylene glycol monobutyl ether with alkanols have also been conducted to understand molecular interactions. bohrium.com Such studies on this compound would provide valuable data for process design and for understanding its behavior in mixtures.

The table below outlines the primary thermodynamic parameters that can be obtained for this compound using calorimetric techniques.

| Calorimetric Technique | Measured Property | Derived Thermodynamic Data |

| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature | Melting point, enthalpy of fusion, phase transition temperatures and enthalpies. |

| Heat Capacity Calorimetry | Heat capacity | Enthalpy, entropy, Gibbs free energy changes with temperature. |

Electrochemistry for Redox Behavior Analysis

Electrochemical methods can be employed to investigate the redox behavior of this compound, specifically its susceptibility to oxidation. The presence of an ether linkage and a primary alcohol functional group suggests that it can undergo electrochemical oxidation.

Studies on the electro-oxidation of alcohols and ethers have shown that these reactions can be promoted using mediators or by direct electrochemical methods. rsc.org For instance, glassy carbon electrodes modified with a phenanthroimidazole mediator have been shown to catalytically oxidize alcohols and ethers. rsc.org Direct electrochemical oxidation-induced etherification has also been demonstrated, involving the formation of radical cation intermediates. nih.gov The electrochemical oxidation of benzylic ethers, esters, and alcohols has been explored, providing insights into the reaction mechanisms. acs.org

Cyclic voltammetry would be a suitable technique to initially probe the redox activity of this compound. By scanning the potential applied to an electrode immersed in a solution of the compound, one could determine its oxidation potential. The presence of the ether oxygen and the hydroxyl group likely influences the electronic properties and the ease of electron removal. The electrochemical generation of carbenium ions from stannylmethyl ethers has been used in Friedel-Crafts alkylation reactions, demonstrating that electrochemical methods can be used to generate reactive intermediates from ethers under mild conditions. researchgate.netrtu.lv Such studies would be relevant to understanding the potential degradation pathways of this compound in electrochemical environments or its use as a precursor in electrosynthesis.

In Silico Modeling and Quantitative Structure-Activity Relationships (QSAR)

In silico modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for predicting the physicochemical properties and biological activities of chemical compounds, thereby reducing the need for extensive experimental testing.

Quantitative Structure-Activity Relationships (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property or activity. These models are developed by finding statistically significant correlations between calculated molecular descriptors and experimentally determined data for a series of related compounds. QSAR models have been successfully developed to predict the toxicity of alcohols and phenols. researchgate.netresearchgate.net For example, the acute toxicity of a series of aliphatic alcohols was estimated using QSAR analysis based on molecular similarity. nih.gov Given the structural features of this compound, QSAR models could be developed or applied to predict its various endpoints, such as its ecotoxicity. nih.gov

In Silico Modeling encompasses a broader range of computational techniques, including the prediction of physicochemical properties using software tools. The OPERA (OPEn structure-activity/property Relationship App) suite of models, for example, is a free and open-source tool that can predict a wide range of properties, including environmental fate and transport parameters. diva-portal.org Such tools can provide valuable initial estimates for properties of this compound where experimental data is lacking. These computational approaches are increasingly used in chemical risk assessment and for prioritizing chemicals for further testing. diva-portal.org

The following table lists some of the properties of this compound that can be predicted using these computational methods.

| Modeling Approach | Predicted Properties/Activities |

| QSAR | Toxicity (e.g., acute toxicity, ecotoxicity), biological activity. |

| In Silico Property Prediction (e.g., OPERA) | Physicochemical properties (e.g., logP, water solubility, vapor pressure), environmental fate parameters (e.g., biodegradability, bioconcentration factor). |

Conclusion and Future Perspectives in 2 Cyclohexyloxy Ethanol Research

Summary of Key Academic Contributions and Findings

Research into 2-(cyclohexyloxy)ethanol has yielded significant insights into its chemical behavior and potential applications. A notable area of contribution is its role as a synergist in enhancing the performance of kinetic hydrate (B1144303) inhibitors (KHIs) for preventing gas hydrate formation in oil and gas pipelines. researchgate.netacs.org Studies have demonstrated that the addition of this compound to poly(N-vinylcaprolactam) (PVCap) significantly improves its ability to inhibit hydrate formation. researchgate.netacs.org Specifically, the presence of the cyclohexyl group has been identified as a key structural feature contributing to this enhanced performance. researchgate.net

In the realm of synthetic organic chemistry, this compound is recognized as a valuable intermediate. It can be synthesized through methods such as the basic epoxide opening of cyclohexene (B86901) oxide with ethanol (B145695). arkat-usa.org Furthermore, it can be produced by the reduction of 2-(cyclohexyloxy)acetic acid using strong reducing agents. The compound itself can undergo various chemical transformations, including oxidation to form the corresponding aldehyde or ketone and substitution of its hydroxyl group.

Another significant finding is the antimicrobial activity of this compound. Research has shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). biosynth.com The proposed mechanism of action involves the disruption of bacterial cell membranes.

The physical and chemical properties of this compound have been characterized, contributing to a better understanding of its behavior in different systems. Its molecular formula is C8H16O2, and its molecular weight is 144.21 g/mol . biosynth.comchemicalbook.comnih.govscbt.comepa.gov

Interactive Table: Key Research Findings for this compound

| Research Area | Key Finding | Significance | Supporting Evidence |

| Gas Hydrate Inhibition | Acts as a synergist with KHI polymers like PVCap. | Enhances the prevention of gas hydrate blockages in pipelines. | Decreased hydrate formation onset temperature in the presence of this compound. researchgate.netacs.org |

| Organic Synthesis | Serves as a versatile chemical intermediate. | Enables the synthesis of other valuable organic compounds. | Can be synthesized from cyclohexene oxide and can be oxidized or undergo substitution. arkat-usa.org |

| Antimicrobial Activity | Exhibits activity against various bacteria, including MRSA. | Potential for development as a disinfectant or antimicrobial agent. | Studies show bacterial cell membrane disruption. biosynth.com |

| Chemical Properties | Characterized molecular structure and reactivity. | Fundamental understanding for further research and application. | Spectroscopic and chemical reaction data available. nih.gov |

Unexplored Research Avenues and Challenges